molecular formula C19H19BrN4O3S2 B2812240 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 391227-68-2

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2812240
CAS No.: 391227-68-2
M. Wt: 495.41
InChI Key: LBBFBKCNNOBADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at position 5 and a 4-(diethylsulfamoyl)benzamide moiety at position 2. This compound is structurally analogous to several other 1,3,4-thiadiazole derivatives reported in the literature, with variations in substituents influencing pharmacological and physicochemical properties .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O3S2/c1-3-24(4-2)29(26,27)16-11-7-13(8-12-16)17(25)21-19-23-22-18(28-19)14-5-9-15(20)10-6-14/h5-12H,3-4H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBFBKCNNOBADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, 4-bromobenzoic acid can be used to introduce the bromophenyl group into the thiadiazole ring.

  • Attachment of the Diethylsulfamoyl Group: : The diethylsulfamoyl group is introduced through a sulfonation reaction. Diethylamine and sulfur trioxide can be used to form the diethylsulfamoyl chloride, which is then reacted with the thiadiazole intermediate.

  • Coupling with Benzamide: : The final step involves coupling the thiadiazole intermediate with 4-aminobenzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups or the thiadiazole ring, potentially converting them into amines or thiols, respectively.

  • Substitution: : The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

  • Biological Studies: : The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

  • Chemical Biology: : It serves as a probe to study the interactions of thiadiazole derivatives with proteins and enzymes.

  • Industrial Applications: : The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as in the field of organic electronics.

Mechanism of Action

The exact mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide depends on its specific application. Generally, it is believed to exert its effects by:

  • Binding to Enzymes: : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

  • Modulating Receptor Activity: : It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

  • Interfering with DNA/RNA: : The compound might intercalate into DNA or RNA, disrupting their normal functions and leading to cell death in the case of cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

  • N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (C₁₇H₁₅BrN₄O₃S₂, MW: 467.36 g/mol):
    Replacing the diethyl group with dimethyl reduces lipophilicity (logP ~2.1 vs. ~3.0 for diethyl). This modification may decrease cellular uptake but improve aqueous solubility. The dimethyl variant showed comparable antifungal activity in preliminary screens .

  • Fluorophenyl derivatives demonstrated superior antioxidant activity in ABTS•+ assays compared to brominated analogs .

Variations in the Thiadiazole Substituents

  • N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (C₁₉H₁₈ClN₃O₃S₃, MW: 492.0 g/mol):
    The chlorophenyl-methylsulfanyl group introduces a sulfur bridge, increasing molecular flexibility. This compound exhibited moderate cytotoxicity against HeLa cells (IC₅₀ = 18 µM) but lower potency than bromophenyl analogs .

  • N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (C₁₆H₁₂N₄O₄S, MW: 356.4 g/mol): The methoxyphenyl and nitro groups enhance electron-withdrawing effects, stabilizing the thiadiazole ring. Antifungal activity against Candida albicans was notable (MIC = 50 µg/mL), though less potent than sulfamoyl-containing derivatives .

Core Heterocycle Modifications

  • 4-[Butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (C₂₀H₂₂ClN₅O₄S₂, MW: 508.0 g/mol):
    Replacing the thiadiazole with an oxadiazole core alters electronic distribution. The thiophene substituent improved inhibition of PI3Kα (IC₅₀ = 0.8 nM), suggesting heterocycle choice critically impacts target binding .

Structural and Spectral Comparisons

Infrared (IR) Spectroscopy

  • C=S Stretching : Observed at 1247–1255 cm⁻¹ in thiadiazole-thiones (e.g., compound [7–9] in ). The absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer dominance .
  • Sulfamoyl Groups : νS=O vibrations appear at 1150–1200 cm⁻¹. Diethylsulfamoyl derivatives show split peaks due to asymmetric/symmetric stretching, whereas dimethyl analogs exhibit simpler patterns .

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : The diethylsulfamoyl group displays triplet signals for CH₂ groups (δ ~1.1–1.3 ppm) and quartets for NCH₂ (δ ~3.2–3.5 ppm). Bromophenyl protons resonate as doublets at δ ~7.6–7.8 ppm (J = 8.5 Hz) .
  • 13C-NMR : The carbonyl carbon (C=O) appears at δ ~165–170 ppm, while the thiadiazole C-2 and C-5 carbons resonate at δ ~155–160 ppm and ~125–130 ppm, respectively .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a compound belonging to the class of thiadiazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a benzamide moiety, with the molecular formula C13H15BrN4O2SC_{13}H_{15}BrN_{4}O_{2}S. The presence of the 4-bromophenyl group is significant as it enhances the compound's biological activity. The diethylsulfamoyl group contributes to its pharmacological properties by potentially influencing solubility and binding interactions with biological targets.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their various pharmacological effects, including:

  • Antimicrobial Activity : Thiadiazoles exhibit significant antibacterial and antifungal properties. Research has shown that compounds in this class can inhibit the growth of various pathogenic microorganisms.
  • Anticancer Properties : Many thiadiazole derivatives demonstrate cytotoxic effects against different cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit tumor growth.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation through various biochemical pathways.

The mechanisms by which this compound exerts its biological effects include:

  • DNA Intercalation : Thiadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Binding : The compound may interact with various receptors, modulating physiological responses.

Antimicrobial Activity

A study highlighted that thiadiazole derivatives possess broad-spectrum antimicrobial activity. For instance, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits notable cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colon Cancer)10
MCF-7 (Breast Cancer)8
A549 (Lung Cancer)12

These findings suggest that this compound may serve as a potential lead for developing new anticancer agents.

Case Studies

  • Antifungal Efficacy : A recent study evaluated the antifungal properties of thiadiazole derivatives against clinical isolates of Candida. The results showed that the compound significantly inhibited fungal growth with minimal toxicity to human cells, indicating its potential use in treating fungal infections resistant to conventional therapies .
  • Cytotoxicity Profile : Another investigation focused on assessing the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The study found that this compound had a selective cytotoxic effect on cancer cells while sparing normal cells .

Q & A

Q. What are the optimized synthetic routes for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide, and what critical reaction conditions ensure high yield?

Methodological Answer: Synthesis typically involves:

  • Step 1: Cyclization of thiosemicarbazide derivatives with 4-bromophenyl isothiocyanate to form the thiadiazole core. Temperature control (80–100°C) and polar aprotic solvents (DMF, DMSO) are critical to prevent side reactions .
  • Step 2: Coupling the thiadiazole intermediate with 4-(diethylsulfamoyl)benzoyl chloride. Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane improves amide bond formation efficiency .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity. Monitor via TLC (Rf ~0.5 in ethyl acetate) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies resolved?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl protons at δ 7.4–7.8 ppm, diethylsulfamoyl groups at δ 1.1–1.3 ppm). Discrepancies in integration are addressed by DEPT-135 or 2D-COSY .
  • HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% formic acid) quantify purity (>95%). Discrepancies between theoretical and observed molecular ions ([M+H]+ ~523 m/z) require high-resolution FT-MS .
  • X-Ray Crystallography: Resolves ambiguous stereochemistry. For example, dihedral angles between thiadiazole and benzamide moieties confirm planarity .

Q. What standardized assays are used for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative). MIC values <25 µg/mL suggest potency; compare with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HepG2). IC50 values <10 µM warrant further mechanistic studies. Normalize to cisplatin controls .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfamoyl substituents) influence bioactivity?

Methodological Answer:

  • SAR Studies: Replace diethylsulfamoyl with dimethyl or dipropyl groups. Diethyl analogs show 2–4x higher antimicrobial activity due to optimal lipophilicity (logP ~3.2). Dipropyl derivatives reduce solubility, lowering efficacy .
  • Electron-Withdrawing Effects: Bromine at the 4-phenyl position enhances electrophilicity, increasing thiadiazole reactivity. Replace with chlorine or nitro groups to test resonance effects on IC50 .

Q. How can conflicting data on anticancer activity across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Compare IC50 values under standardized conditions (e.g., 48h exposure vs. 72h). Contradictions in HepG2 data (IC50 8 µM vs. 22 µM) may arise from assay variability; use orthogonal assays (e.g., apoptosis via Annexin V) .
  • Proteomic Profiling: Identify off-target effects (e.g., kinase inhibition) using phospho-antibody arrays. Overlap with known anticancer targets (e.g., EGFR) clarifies mechanisms .

Q. What computational and experimental methods elucidate its binding to biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina simulates interactions with E. coli DNA gyrase (PDB: 1KZN). Diethylsulfamoyl forms hydrogen bonds with Asn46 and Asp73 (ΔG = -9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD < 1 µM) to validate docking predictions. Compare with mutagenesis studies (e.g., Ala46 mutation reduces affinity 10x) .

Q. Tables for Key Data

Biological Activity Profile
Target
---------------------
S. aureus (ATCC 25923)
MCF-7 (Breast Cancer)
HepG2 (Liver Cancer)
Synthetic Optimization
Step
---------------------
Thiadiazole Formation
Amide Coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.